

Technical Deep Dive: Methyl 2-(methoxymethyl)benzoate

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Compound of Interest

Compound Name:	Methyl 2-(methoxymethyl)benzoate
CAS No.:	942-57-4
Cat. No.:	B3059092

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Structure, Synthesis, and Application in Bioactive Scaffold Design

Executive Summary & Structural Architecture

Methyl 2-(methoxymethyl)benzoate (CAS: 942-57-4) represents a critical structural motif in the field of agrochemical and pharmaceutical discovery. It serves as a simplified, lipophilic analog of the Strobilurin class of fungicides (e.g., Kresoxim-methyl), which act as mitochondrial respiration inhibitors.

Unlike its isomer methyl 2-methoxybenzoate (where the methoxy group is directly attached to the aromatic ring), this molecule features a benzylic ether functionality. This structural distinction is chemically significant: the benzylic carbon imparts unique reactivity (susceptibility to oxidation and radical substitution) and alters the rotational freedom of the side chain, a key parameter in fitting the Q_o site of the cytochrome bc₁ complex.

Physicochemical Profile[1][2][3][4]

Property	Value	Notes
CAS Number	942-57-4	Distinct from methyl 2-methoxybenzoate (606-45-1)
Molecular Formula	C ₁₀ H ₁₂ O ₃	
Molecular Weight	180.20 g/mol	
Physical State	Colorless to pale yellow liquid	Low melting point solid in high purity
LogP (Predicted)	~1.9 - 2.1	Moderate lipophilicity, suitable for membrane penetration
Boiling Point	~120-125°C (at 10 mmHg)	Estimated based on ester/ether volatility
Key Functionalities	Methyl Ester, Benzylic Ether	Ortho-substitution pattern creates steric twist

Synthetic Pathways & Process Chemistry[1][7][8]

For the research chemist, the synthesis of **Methyl 2-(methoxymethyl)benzoate** is a lesson in controlling competing nucleophilic substitutions. I recommend Route A for laboratory scale-up due to its operational simplicity, while Route B is historically relevant for industrial phthalide valorization.

Route A: The Benzylic Substitution (Williamson Ether Type)

This route utilizes methyl 2-(bromomethyl)benzoate as the electrophile. It is the most direct method but requires strict temperature control to prevent ester hydrolysis.

- Precursor: Methyl 2-methylbenzoate is brominated (NBS/CCl₄ or Br₂/light) to yield the bromomethyl intermediate.
- Reaction: The bromide reacts with Sodium Methoxide (NaOMe) in Methanol.

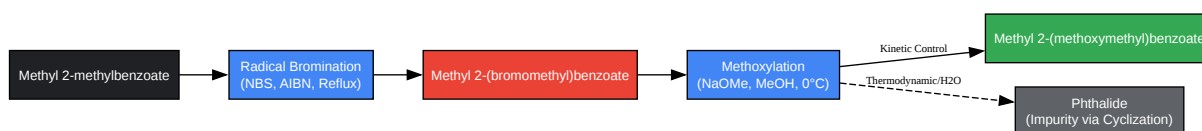
- Critical Control Point: The reaction must be kept anhydrous. Presence of water leads to the formation of phthalide (via intramolecular cyclization of the hydrolyzed alcohol) or the benzoic acid derivative.

Route B: Phthalide Ring Opening & Methylation

This approach avoids halogenated precursors but involves a two-step sequence.

- Acid-Catalyzed Methanolysis: Phthalide is refluxed with methanol and sulfuric acid. This opens the lactone ring to form methyl 2-(hydroxymethyl)benzoate.
 - Note: This equilibrium often favors the closed lactone (phthalide). High dilution and removal of water are required to drive it to the open ester form.
- O-Methylation: The resulting benzylic alcohol is methylated using Methyl Iodide (MeI) and a base (Ag₂O or NaH).

Synthetic Workflow Diagram (DOT)



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Figure 1: Primary synthetic workflow emphasizing the divergence between the desired ether product and the thermodynamic phthalide trap.

Spectroscopic Characterization (The Fingerprint)

Validating the structure requires distinguishing it from the starting material (methyl 2-methylbenzoate) and the side product (phthalide).

Nuclear Magnetic Resonance (¹H NMR)

The diagnostic signals are the two singlets for the methoxy groups and the benzylic methylene shift.

Moiety	Chemical Shift (δ , ppm)	Multiplicity	Integration	Structural Insight
Ar-H	7.30 – 7.95	Multiplets	4H	Aromatic ring protons (Ortho-substituted pattern)
Ar-CH ₂ -O	4.80	Singlet	2H	Diagnostic: Downfield shift due to Oxygen and Aryl ring.
COOCH ₃	3.90	Singlet	3H	Ester methyl group.
CH ₂ -OCH ₃	3.42	Singlet	3H	Ether methyl group (distinct from ester methyl).

- Distinction from Phthalide: Phthalide shows a benzylic signal at ~5.3 ppm (CH₂ in lactone ring) and lacks the two distinct methyl singlets.
- Distinction from Precursor: Methyl 2-methylbenzoate has a benzylic methyl singlet at ~2.6 ppm (Ar-CH₃), which disappears in the target product.

Infrared Spectroscopy (IR)

- C=O Stretch: ~1720-1730 cm⁻¹ (Conjugated ester).
- C-O Stretch: ~1100-1250 cm⁻¹ (Strong bands for both ester and ether linkages).

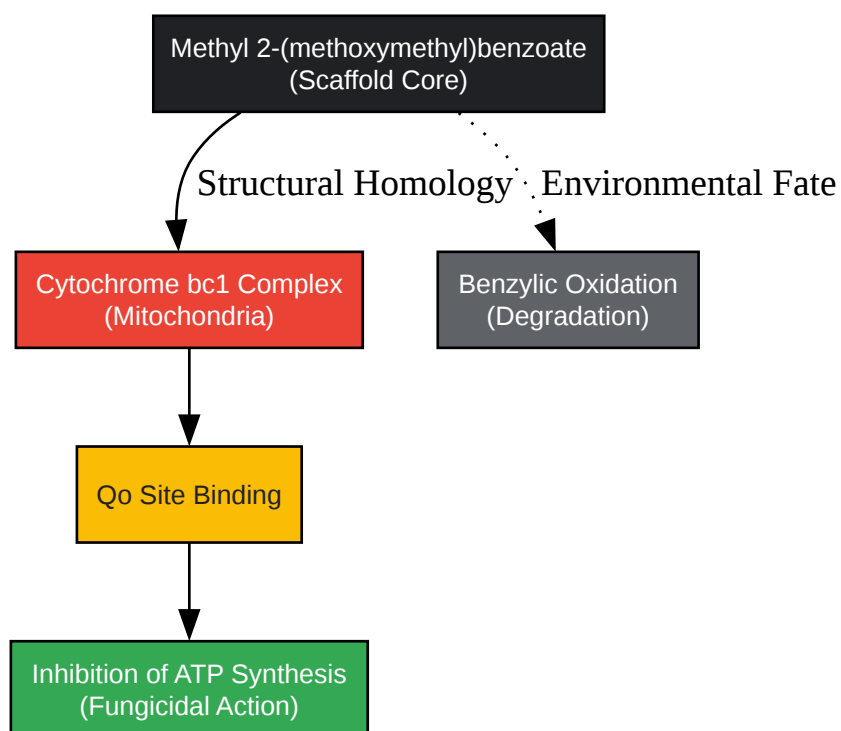
Application in Bioactive Scaffold Synthesis[6][7][8][9]

Methyl 2-(methoxymethyl)benzoate acts as a "linker pharmacophore." In the development of Strobilurin fungicides (e.g., Kresoxim-methyl), the biological activity relies on a "Toxophore" (the -methoxyacrylate or methoxyiminoacetate) linked to a lipophilic "Spacer."

While Kresoxim-methyl uses a phenoxy spacer, the methoxymethyl benzoate scaffold is used in Structure-Activity Relationship (SAR) studies to evaluate:

- Steric Bulk: How the flexibility of the benzylic ether affects binding to the Q_o site.
- Metabolic Stability: The benzylic ether is a site of metabolic oxidation (P450 enzymes), often converting to the benzoic acid metabolite.

Biological Pathway Diagram[1]



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Figure 2: The logical relationship between the benzoate scaffold and mitochondrial inhibition.

Stability & Storage Protocols

As a Senior Scientist, I advise the following handling protocols to ensure data integrity:

- Hydrolytic Sensitivity: The ester bond is stable at neutral pH but susceptible to base-catalyzed hydrolysis (saponification). Store under inert atmosphere (Argon/Nitrogen) if long-term storage is required.
- Peroxide Formation: Like all ethers, the benzylic ether moiety can form peroxides upon prolonged exposure to air/light.
 - Protocol: Test with starch-iodide paper before distillation.
 - Storage: Amber glass vials at 4°C.

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